molecular formula C15H16N4OS B7178907 N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide

N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B7178907
M. Wt: 300.4 g/mol
InChI Key: DKTFYTPNZXCTKW-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that features a unique combination of thiazole and imidazo[1,2-a]pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both thiazole and imidazo[1,2-a]pyridine moieties endows the compound with diverse biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-9-21-14(17-10)15(2,3)18-13(20)11-4-5-12-16-6-7-19(12)8-11/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTFYTPNZXCTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)NC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the construction of the imidazo[1,2-a]pyridine core. The final step involves the coupling of these two moieties to form the desired compound.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Imidazo[1,2-a]pyridine Core Synthesis: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones or aldehydes in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the thiazole and imidazo[1,2-a]pyridine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Receptor Binding: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]imidazo[1,2-a]pyridine-6-carboxamide is unique due to its dual thiazole and imidazo[1,2-a]pyridine structure, which imparts a combination of biological activities and chemical reactivity not commonly found in other compounds. This makes it a valuable compound for research and potential therapeutic applications.

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